6-methyl-1,3-benzoxazol-2(3H)-one 6-methyl-1,3-benzoxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 22876-16-0
VCID: VC1970743
InChI: InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
SMILES: CC1=CC2=C(C=C1)NC(=O)O2
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

6-methyl-1,3-benzoxazol-2(3H)-one

CAS No.: 22876-16-0

Cat. No.: VC1970743

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-1,3-benzoxazol-2(3H)-one - 22876-16-0

Specification

CAS No. 22876-16-0
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 6-methyl-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
Standard InChI Key SAQACWOVZKNHSB-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=O)O2
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)O2

Introduction

Chemical Identity and Structure

6-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound featuring a benzene ring fused to an oxazole ring system with a methyl group at the 6-position. The chemical structure demonstrates specific characteristics that contribute to its biological and pharmaceutical relevance.

ParameterInformation
CAS Number22876-16-0
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
IUPAC Name6-methyl-3H-1,3-benzoxazol-2-one
Synonyms2(3H)-Benzoxazolone,6-methyl-; 6-Methyl-2(3H)-benzoxazolone; 6-Methyl-2,3-dihydrobenzoxazol-2-one; 6-Methyl-2-benzoxazolone
InChIInChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
InChIKeySAQACWOVZKNHSB-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)NC(=O)O2

The structural configuration of 6-methyl-1,3-benzoxazol-2(3H)-one includes a carbonyl group at the 2-position and a methyl substituent at the 6-position. This arrangement contributes significantly to its chemical reactivity and biological activity profile .

Physical and Chemical Properties

Understanding the physicochemical properties of 6-methyl-1,3-benzoxazol-2(3H)-one is essential for applications in pharmaceutical research and development.

PropertyValue
Physical StateSolid
Melting Point142-143°C
Density1.259 g/cm³
Refractive Index1.574
XLogP31.42950
Polar Surface Area (PSA)46.00000

The compound exhibits moderate lipophilicity (XLogP3 value of approximately 1.43), suggesting a balanced distribution between hydrophilic and lipophilic properties. This characteristic is particularly relevant for its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion in biological systems .

Biological Activities

Antimicrobial Properties

6-methyl-1,3-benzoxazol-2(3H)-one demonstrates significant antimicrobial properties against various pathogens. Research has shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Quorum Sensing Inhibition

One of the most notable biological activities of 6-methyl-1,3-benzoxazol-2(3H)-one is its ability to inhibit bacterial quorum sensing systems. Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.

In vitro quorum sensing inhibitor screen (QSIS) assays have demonstrated that 6-methyl-1,3-benzoxazol-2(3H)-one effectively inhibits the quorum sensing system in QSIS1 strain. Furthermore, the compound significantly reduces multiple virulence factors in Pseudomonas aeruginosa PA01, as detailed in the table below :

Biological ActivityEffect on P. aeruginosa PA01
Quorum Sensing InhibitionPositive inhibition in QSIS1 strain
Elastase ProductionSignificant reduction
Biofilm FormationSignificant reduction
Swarming MotilitySignificant reduction

These findings indicate that 6-methyl-1,3-benzoxazol-2(3H)-one could serve as a foundation for developing novel anti-pathogenic drugs that target bacterial virulence mechanisms rather than growth, potentially reducing the risk of resistance development .

Pharmaceutical Applications and Development

The pharmaceutical potential of 6-methyl-1,3-benzoxazol-2(3H)-one is substantial, particularly in addressing challenges related to antimicrobial resistance and bacterial infections.

Drug Development Applications

6-methyl-1,3-benzoxazol-2(3H)-one serves as an important structural scaffold in medicinal chemistry. Its heterocyclic framework provides a versatile platform for developing novel bioactive compounds through various modifications and substitutions .

Research indicates that compounds with the benzoxazolone core structure may interact with specific molecular targets, including:

  • Bacterial communication systems (quorum sensing)

  • Enzymatic pathways involved in pathogenesis

  • Structural proteins essential for bacterial virulence

GHS CodeHazard StatementWarning Category
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaledWarning: Acute toxicity (oral, dermal, inhalation)
H302Harmful if swallowedWarning: Acute toxicity (oral)
H312Harmful in contact with skinWarning: Acute toxicity (dermal)
H332Harmful if inhaledWarning: Acute toxicity (inhalation)

These classifications are based on aggregated information from multiple notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory. Appropriate safety precautions should be employed when handling this compound, including proper personal protective equipment and adequate ventilation .

Supplier TypeSpecificationsTypical Packaging
Research Suppliers≥99% purity100mg, 250mg, 1g, 5g containers
Industrial Suppliers98-99% purity25kg drums, 25kg bags, 200kg drums
Custom SynthesisAccording to requirementsAs specified by customer

The compound is utilized in various applications including pharmaceutical intermediates, building blocks for medicinal chemistry, and research reagents. Commercial suppliers often provide certificates of analysis and safety data sheets with detailed specifications .

Current Research Directions

Research on 6-methyl-1,3-benzoxazol-2(3H)-one continues to evolve, with several promising directions:

Antimicrobial Resistance Strategies

The compound's quorum sensing inhibitory properties position it as a candidate in the development of novel strategies to combat antimicrobial resistance. By targeting bacterial communication rather than growth, this approach may help address the growing global challenge of antibiotic resistance .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are investigating how modifications to the basic structure of 6-methyl-1,3-benzoxazol-2(3H)-one affect its biological activities. These studies aim to identify derivatives with enhanced potency, improved pharmacokinetic properties, or expanded activity spectra .

Combination Therapy Research

Investigation into the synergistic effects of combining 6-methyl-1,3-benzoxazol-2(3H)-one with conventional antibiotics represents another active research area. Preliminary findings suggest that such combinations could potentially increase treatment efficacy while reducing the development of resistance .

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